Flecainide

Content Navigation

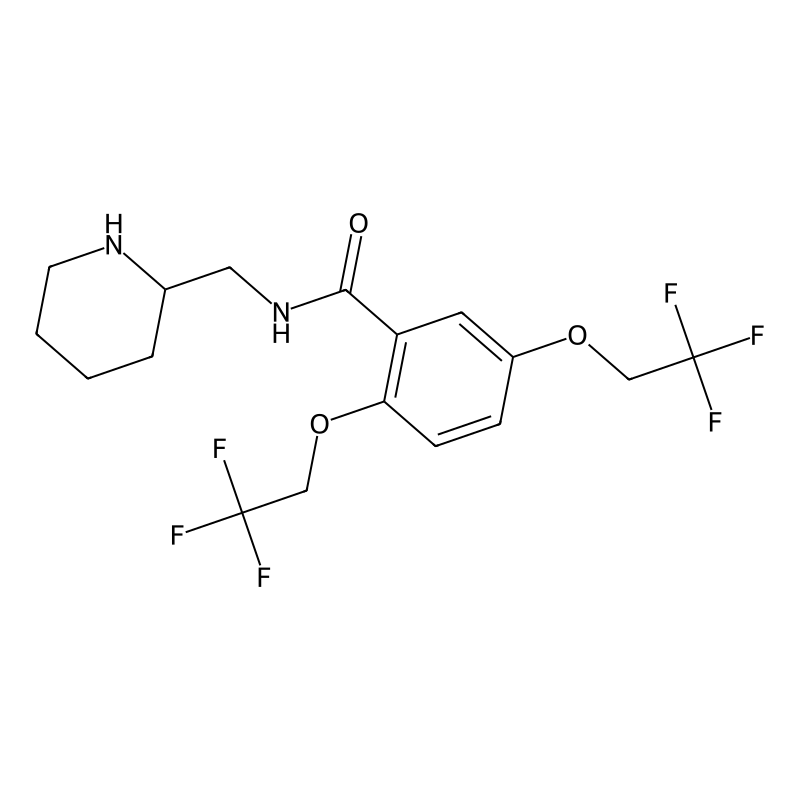

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

flecainide mechanism of action sodium channel blockade

Core Mechanism: Sodium Channel Blockade

| Aspect of Blockade | Description | Clinical/Experimental Manifestation |

|---|---|---|

| Channel Target | Nav1.5, the primary voltage-gated sodium channel in the heart [1]. | Reduces the fast inward sodium current (INa) [1]. |

| Vaughan-Williams Class | Class Ic [2] [1] [3]. | Marked slowing of cardiac conduction velocity with minimal effect on action potential duration [1]. |

| State Dependence | Preferentially blocks open and inactivated states of the channel [4]. | Greater effect in depolarized tissue (e.g., during ischemia) or during rapid firing [1]. |

| Kinetics | Slow binding and unbinding from the channel [1] [4]. | Results in pronounced use-dependence: block increases at faster heart rates [4]. |

| Electrophysiological Effect | Depression of the maximum rate of depolarization (Vmax) of the cardiac action potential [4]. | Widening of the QRS complex on the surface ECG [1]. |

The following diagram illustrates the concept of state-dependent block and use-dependence.

Diagram of this compound's state-dependent sodium channel blockade and slow recovery kinetics.

Additional Mechanisms & Ongoing Debate

Beyond sodium channel blockade, this compound is recognized for another significant effect, though its primacy is debated in certain conditions.

| Proposed Mechanism | Biological Target | Context & Evidence |

|---|---|---|

| Ryanodine Receptor (RyR2) Inhibition | RyR2 calcium release channel on the sarcoplasmic reticulum [5]. | Proposed as a key mechanism for preventing arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT); highly debated [5]. |

| Potassium Channel Block | Rapid delayed rectifier potassium current (IKr) [3]. | A secondary effect that may contribute to its antiarrhythmic profile by affecting repolarization. |

Experimental Protocols for Investigation

To study this compound's mechanisms, researchers employ several established techniques.

Voltage-Clamp Electrophysiology

This is the primary method for directly quantifying sodium channel block.

- Preparation: Use isolated rabbit cardiac Purkinje fibres or transfected cell lines (e.g., HEK293) expressing human Nav1.5 [4].

- Key Measurements:

- Use-Dependence: Measure the reduction in peak sodium current (INa) or Vmax in response to a train of pulses at high frequencies (e.g., 1-3 Hz) [4].

- Recovery from Block: After establishing a steady-state block, deliver a test pulse after a variable recovery period at a negative holding potential (e.g., -105 mV) to calculate the time constant of recovery, which is very slow for this compound (e.g., 7.3 seconds) [4].

- Voltage-Dependence: Evaluate the shift in the steady-state inactivation curve (Vmax/Vm relation) [4].

In Vivo & Clinical Assessment

- ECG Analysis: In clinical or conscious animal studies, measure the QRS complex width before and after this compound administration as a surrogate for conduction slowing in the ventricles [1] [3].

- Exercise Testing: In CPVT models or patients, assess the suppression of ventricular arrhythmias during catecholaminergic stress induced by exercise or isoproterenol infusion [5].

Contemporary Perspectives & Emerging Applications

Recent research is refining the understanding of this compound's safety and revealing novel potential applications.

- Safety in Structural Heart Disease: The historical contraindication in structural heart disease (post-myocardial infarction) is being re-evaluated. Emerging data suggests it may be safe in selected patients with stable coronary artery disease or arrhythmogenic right ventricular cardiomyopathy (ARVC), provided careful risk stratification is performed [2] [3] [6].

- Novel Neurological Action: A 2025 preclinical study found that this compound's blockade of Nav1.5 enhances blood-brain barrier integrity and provides neuroprotection in a mouse model of multiple sclerosis, suggesting a completely new therapeutic avenue [7] [8].

References

- 1. An overview of drug‐induced sodium channel blockade and ... [pmc.ncbi.nlm.nih.gov]

- 2. Reappraising Use of this compound for Atrial Fibrillation and ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in structural heart diseases: A contemporary ... [sciencedirect.com]

- 4. Fast and slow blockade of sodium by channels in rabbit... This compound [link.springer.com]

- 5. The Antiarrhythmic Mechanisms in Catecholaminergic... of this compound [pmc.ncbi.nlm.nih.gov]

- 6. Reappraising Use of this compound for Atrial Fibrillation and ... [mdpi.com]

- 7. mediated this compound enhances blood brain... sodium channel blockade [nature.com]

- 8. enhances blood-brain barrier function... | Research Square this compound [researchsquare.com]

Molecular Mechanism of Nav1.5 Blockade

Flecainide primarily inhibits Nav1.5 by blocking the fast inward sodium current, which initiates the action potential in cardiac cells [1] [2]. Its key mechanism is state-dependent trapping [3] [4].

- Open Channel Block: this compound gains access to its binding site within the channel pore primarily when the channel is in the open state during depolarization [3] [4].

- Trapping upon Inactivation/Deactivation: When the channel closes (either through inactivation or deactivation), the activation gate closes, physically trapping the this compound molecule inside the pore. This results in very slow recovery from block at hyperpolarized voltages [3] [4].

- Use-Dependence: Inhibition is potentiated at faster heart rates because more channels cycle through the open state, allowing more drug molecules to enter and become trapped [3] [4] [5].

The diagram below illustrates this state-dependent binding process:

This compound state-dependent trapping in Nav1.5 channels.

This compound also has secondary pharmacological effects, including inhibition of potassium rectifier currents (IKr) and blockade of ryanodine receptors (RyR2) in the sarcoplasmic reticulum, the latter being particularly relevant for its use in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [1] [2].

Quantitative Pharmacodynamic Data

The table below summarizes key quantitative data from studies on this compound's inhibition of Nav1.5.

| Parameter | Experimental Value | Experimental Context | Citation |

|---|---|---|---|

| IC₅₀ (Low Affinity) | 345 µM | Brief depolarizations from negative holding potential [3] [4] | |

| IC₅₀ (High Affinity) | 7.4 µM | High-frequency stimulation (use-dependent block) [3] [4] | |

| KD (Open Channel Block) | 11 µM | Block of non-inactivating Nav1.5 mutant [3] [4] | |

| Recovery Time Constant (τ) | 81 ± 3 s | Rapidly inactivating WT channel at hyperpolarized voltages [3] [4] | |

| Recovery Time Constant (τ, I1756C mutant) | 12.6 ± 0.4 s | Rapidly inactivating mutant; demonstrates accelerated drug escape [3] |

Key Experimental Models & Protocols

Understanding the experimental evidence is crucial for evaluating the data.

- Expression System: Human Nav1.5 (SCN5A) channel expressed in Xenopus laevis oocytes [3] [4]

- Electrophysiology: Two-electrode voltage clamp (TEVC) to measure whole-cell sodium currents [4]

- Key Mutants:

The following diagram outlines a typical voltage-clamp protocol used to demonstrate use-dependent block:

Voltage-clamp protocol for use-dependent block.

Clinical & Translational Implications

The specific pharmacodynamics of this compound have direct consequences for its clinical use and safety profile.

- Proarrhythmic Potential: this compound's slow dissociation from the channel can cause excessive conduction slowing, particularly in diseased or ischemic tissue, potentially promoting life-threatening arrhythmias. This risk was starkly demonstrated in the Cardiac Arrhythmia Suppression Trial (CAST), which showed increased mortality in post-myocardial infarction patients [5] [6].

- Atrial Selectivity: Evidence suggests this compound may have greater inhibitory effectiveness in atrial tissue compared to ventricular tissue at physiological potentials, which may explain its relative safety and efficacy in treating atrial fibrillation in patients without structural heart disease [7] [8].

- Contraindications: this compound is contraindicated in patients with structural heart disease, including chronic coronary artery disease, cardiomyopathy, and heart failure, as well as in those with conduction system disease (e.g., second- or third-degree AV block) [1] [8] [9].

Conclusion

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. State-dependent trapping of this compound in the cardiac sodium ... [pubmed.ncbi.nlm.nih.gov]

- 4. State-dependent trapping of this compound in the cardiac ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and Toxicology of Nav1.5-Class 1 anti- ... [pmc.ncbi.nlm.nih.gov]

- 6. An overview of drug‐induced sodium channel blockade and ... [pmc.ncbi.nlm.nih.gov]

- 7. Increased atrial effectiveness of this compound conferred by ... [sciencedirect.com]

- 8. This compound in clinical practice - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 9. This compound (oral route) - Side effects & dosage [mayoclinic.org]

flecainide pharmacokinetics metabolism CYP2D6

Metabolic Pathways and Enzymology

Flecainide is primarily metabolized to m-O-dealkylated this compound (MODF) and subsequently oxidized to m-O-dealkylated lactam (MODLF) [1] [2]. The metabolism involves multiple enzymes, with stereoselectivity observed for the this compound enantiomers.

The diagram below illustrates the primary metabolic pathways and the enzymes involved.

The primary and secondary metabolic pathways of this compound, showing key enzymes and stereoselective metabolism.

- CYP2D6: The principal high-affinity enzyme for this compound's metabolism [1] [2] [3]. Formation of MODF by CYP2D6 shows stereoselectivity, with a 4-fold higher intrinsic clearance (CLint) for the R-enantiomer compared to the S-enantiomer at the high-affinity site [2].

- CYP1A2: Serves as a secondary, low-affinity pathway [1]. This pathway becomes particularly important in individuals with impaired CYP2D6 function (Intermediate or Poor Metabolizers), where metabolism is taken over by CYP1A2 [1].

- Renal Excretion: Approximately 30% of a administered this compound dose is excreted unchanged in the urine, making renal function a clinically relevant covariate [3] [4].

Quantitative Pharmacokinetic and Genotypic Data

The following tables summarize the quantitative impact of genetic polymorphisms and other patient factors on this compound pharmacokinetics.

Table 1: Impact of CYP2D6 Genotype on this compound Pharmacokinetics

| CYP2D6 Phenotype & Genotype | Impact on Oral Clearance (CL/F) | Terminal Half-life and AUC Changes | Therapeutic Implications |

|---|---|---|---|

| Extensive Metabolizer (EM): *1/*1 | Reference CL/F (1.00 ratio) [3] | Baseline values | Standard dosing typically effective. |

| Heterozygous EM (e.g., *1/*10) | 11% reduction (0.89 ratio) [3] | Increased half-life and MRT [5] | Monitor for potential drug accumulation. |

| Intermediate Metabolizer (IM: e.g., *10/*10) | 21-27% reduction [3] | Significant increase in AUC, half-life, and MRT after CYP2D6 inhibition [5] | Higher exposure risk; dose reduction may be needed. |

| Poor Metabolizer (PM) | Up to 42% reduction [1] [2] | N/A | Substantially higher drug exposure; requires lower doses. |

Table 2: Key Pharmacokinetic Parameters and Covariates

| Parameter / Covariate | Effect on this compound PK | Notes |

|---|---|---|

| Oral Bioavailability | ~100% (decreases with milk) [4] | High absorption. |

| Elimination Half-life | Adults: 12-27 hours; Children: ~8 hours [3] [4] | Half-life is age-dependent. |

| Therapeutic Trough Range | 0.2 - 1.0 µg/mL [4] | Narrow therapeutic index. |

| Age (≥70 years) | ~30% reduction in CL/F [3] | CYP1A2 activity decreases with age, impacting those with poor CYP2D6 function most [1]. |

| Sex (Female) | ~24% reduction in CL/F [3] | |

| Renal Impairment | Reduced clearance [3] | Due to 30% renal excretion of unchanged drug [4]. |

Key Experimental Protocols and Models

Understanding the experimental evidence is crucial for evaluating data and designing future studies.

1. Clinical Pharmacokinetic Studies

- Genotype Stratification: Clinical studies typically stratify healthy volunteers or patients into groups based on their CYP2D6 genotype (e.g.,

*1/*1,*1/*10,*10/*10) [5]. Participants receive a single oral dose (e.g., 200 mg) or chronic therapy to steady state. - Pharmacokinetic Sampling: Serial blood samples are collected over time (e.g., up to 72 hours). Plasma concentrations of this compound (and sometimes its enantiomers or metabolites) are quantified using techniques like HPLC or LC-MS/MS [5] [3].

- Data Analysis: PK parameters (AUC, C~max~, T~max~, half-life, CL/F) are calculated using non-compartmental analysis. The effects of genotype and drug interactions (e.g., with paroxetine) are tested using statistical models like linear mixed-effects models [5].

2. In Vitro Metabolism Studies

- Enzyme Kinetics in Microsomes: Studies use pooled human liver microsomes (HLM) or cDNA-expressed CYP isoforms to incubate with this compound enantiomers. Michaelis-Menten kinetics are applied to model the formation of MODF, determining K~m~ (affinity) and V~max~ (maximum velocity) for each enzyme [1] [2].

- Chemical Inhibition: To identify contributing enzymes, specific chemical inhibitors (e.g., quinidine for CYP2D6) or inhibitory antibodies are added to HLM incubations. A marked reduction in MODF formation pinpoints the enzyme's role [2].

- Microsomes from PMs: Using liver microsomes from genotyped CYP2D6 Poor Metabolizers allows researchers to isolate and quantify the contribution of non-CYP2D6 pathways (e.g., CYP1A2) [1].

The experimental workflow for these in vitro studies is summarized below.

A generalized workflow for in vitro studies investigating this compound metabolism.

Important Clinical and Developmental Considerations

- S/R Ratio as a Phenotypic Biomarker: The serum S-flecainide to R-flecainide (S/R) ratio is a potential biomarker for CYP2D6 activity. EMs have a higher ratio (~1.2), while IMs/PMs have a lower ratio (~0.8) due to the stereoselective metabolism of the enantiomers [2]. This ratio may be more useful than the metabolic ratio (parent compound/metabolite) in clinical practice [2].

- Age-Related Changes: Age-related reduction in this compound clearance is most pronounced in individuals with mutant CYP2D6 alleles (het-EMs and IMs/PMs). This is because their metabolism relies more heavily on CYP1A2, whose activity is known to decline with age [1].

- Pediatric Considerations: this compound is used in children, but its pharmacokinetics are age-dependent (e.g., half-life is longer in neonates). The impact of ontogeny of CYP2D6 and pharmacogenomic variation in this population remains a significant knowledge gap requiring further study [6].

References

- 1. Effects of CYP2D6 genotypes on age-related change ... [pmc.ncbi.nlm.nih.gov]

- 2. Serum this compound S/R ratio reflects the CYP2D6 genotype ... [sciencedirect.com]

- 3. Effect of CYP2D6 genotype on this compound pharmacokinetics ... [link.springer.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetic interaction of this compound and paroxetine in ... [pmc.ncbi.nlm.nih.gov]

- 6. Pediatric this compound pharmacogenomics: a roadmap to ... [frontiersin.org]

flecainide structure-activity relationship benzamide derivative

Quantitative Data of Novel Benzamide Derivatives

The table below summarizes the binding affinity, selectivity, and cytotoxicity data for the lead compound and its derivatives [1].

| Compound | R | S1R (Ki nM) | S2R (Ki nM) | Selectivity (S2R/S1R) | Cytotoxicity in SH-SY5Y cells (% at 100 µM) |

|---|---|---|---|---|---|

| 1 | 4-Cl | 3.2 | 190 | 60 | 28% |

| 2 | 3-Cl | 0.6 | 200 | 317 | 12% |

| 3 | 4-Cl | 1.7 | 410 | 241 | 1% |

| 4 | 3-Br | >200 | >200 | nd | 6% |

| 5 | 2,4-diCl | 2.3 | 120 | 52 | 37% |

| 6 | 4-CN | 5.6 | 1800 | 331 | 8% |

| 7 | 4-NO2 | 110 | 6500 | 59 | 9% |

Abbreviations: Ki: Inhibition constant; nd: not determined. Key Findings: Compound 2 (R=3-Cl) demonstrated the highest S1R affinity and excellent selectivity over S2R, coupled with low cytotoxicity, making it the most promising candidate [1].

Experimental Protocols

The study employed standard medicinal chemistry and pharmacology methodologies to evaluate the new compounds [1].

- Chemistry Protocol: The final benzamide derivatives (compounds 2-7) were synthesized in a two-step process.

- Intermediate Formation: Commercial substituted N-benzylamines (8a–f) were reacted with 4-chloropropionyl chloride in dichloromethane to yield intermediates (9a–f).

- Final Compound Synthesis: Intermediates 9a–f were then reacted with benzylmethylamine, which acted as both a base and a solvent, to afford the final target compounds 2–7.

- Biology Protocols:

- Receptor Binding Assay: Affinity for S1R and S2R was determined through competitive binding assays using Jurkat cell membranes. The orthosteric S1R sites were labeled with the selective radioligand [³H]-(+)-pentazocine, while S2R binding was studied using [³H]-DTG in the presence of excess unlabeled (+)-pentazocine to mask S1R. Inhibition constants (Ki) were calculated from the measured IC₅₀ values.

- Cytotoxicity Assay: Human neuroblastoma (SH-SY5Y) cells were exposed to the compounds at a concentration of 100 µM for 24 hours. Cell viability was measured using the standard MTT assay, which assesses metabolic activity.

- Docking Studies: To investigate the binding mode, compounds 1 and 2 were computationally docked into the binding site of the S1R protein (PDB code was not specified in the provided excerpt).

Pharmacomodulation Strategy and SAR

The research was based on a lead benzamide compound (1). The strategy involved a retroamide modification—inverting the amide bond—while maintaining the distance between the two phenyl rings. Various substituents (R groups) were introduced on the terminal phenyl ring to establish structure-activity relationships [1].

Design strategy for novel benzamide derivatives.

The following diagram illustrates the proposed enhanced binding interactions of the optimized compound (2) within the S1R binding pocket, explaining its superior affinity.

Proposed binding mode of compound 2 to the S1R.

Key Conclusions and Relevance to Flecainide

- Meta-Substitution is Optimal: A chloro substituent at the meta-position (Compound 2, R=3-Cl) yielded the highest S1R affinity (Ki = 0.6 nM).

- Electron-Withdrawing Groups are Favorable: Chloro and cyano substituents at the para-position also produced high affinity and excellent selectivity (Compounds 3 and 6).

- Bulkier Groups Reduce Affinity: Introducing a bulkier bromo atom at the meta-position (Compound 4) drastically reduced S1R affinity.

- Improved Safety Profile: A primary goal of this research was to develop S1R ligands with markedly reduced in vitro cardiac toxicity compared to the lead compound, using this compound's known cardiac risks as a benchmark.

References

flecainide RyR2 ryanodine receptor antagonism

Molecular Mechanisms of Flecainide on RyR2

This compound's principal antiarrhythmic mechanism in CPVT is the inhibition of the cardiac ryanodine receptor (RyR2), which reduces spontaneous diastolic calcium release from the sarcoplasmic reticulum (SR) that triggers dangerous arrhythmias [1].

The diagram below illustrates this compound's multi-target mechanism in a cardiomyocyte:

This compound's multi-target antiarrhythmic mechanism in a cardiomyocyte.

This compound has a complex multi-site interaction with the RyR2 channel. It can bind to at least four different inhibitory sites and one activation site on the large RyR2 protein [2]. A crucial characteristic is its state-dependent block; this compound preferentially blocks RyR2 channels when they are in the open state [3]. Furthermore, its action may be voltage-dependent, with some studies showing it inhibits cation flow more effectively in the non-physiological direction (from cytosol to SR lumen), suggesting it might work by blocking counter-currents that stabilize the SR membrane potential during calcium release [2] [4].

Quantitative Data on this compound's Effects

The tables below summarize key quantitative findings from experimental models.

Table 1: this compound Inhibition of Single RyR2 Channels in Lipid Bilayers This data is derived from reconstitution experiments that study the channel in isolation [2].

| RyR2 Source | Experimental Conditions (Carrier Ion, Ca²⁺) | Voltage | Main Effect & IC₅₀ |

|---|---|---|---|

| Sheep Heart | Cs⁺ cis/trans; Low cis Ca²⁺ (0.1 µM) | +40 mV | IC₅₀ = 15 µM |

| Sheep Heart | Cs⁺ cis/trans; High cis Ca²⁺ (100 µM) | +40 mV | IC₅₀ = 55 µM |

| Recombinant Human RyR2 | K⁺ cis/trans | +40 mV | Block to a substate level |

| Recombinant Human RyR2 | K⁺ cis/trans | -40 mV | No effect at 50 µM |

Table 2: this compound Suppression of Arrhythmogenic Cellular Events This data shows this compound's effects in more complex cellular systems [2] [3].

| Preparation | Type of Calcium Event | Main Effect of this compound |

|---|---|---|

| CSQ2⁻/⁻ Mouse Myocytes (Intact) | Spontaneous Ca²⁺ Release | 6 µM reduced event rate |

| CSQ2⁻/⁻ Mouse Myocytes (Permeabilized) | Ca²⁺ Sparks & Waves | 3-10 µM reduced frequency & incidence |

| WT Mouse Myocytes (Permeabilized) | Ca²⁺ Waves | Lower potency (Higher IC₅₀) vs. CPVT |

| RyR2-R4496C⁺/⁻ Mouse Myocytes (Permeabilized) | Ca²⁺ Waves | Higher potency (Lower IC₅₀) vs. WT |

| Adult Rat Ventricular Myocytes (Permeabilized) | Ca²⁺ Sparks & Waves | 25 µM induced sustained changes |

Key Experimental Protocols

To investigate this compound's action on RyR2, several standardized experimental approaches are used.

1. Intact Cardiomyocyte Studies

- Purpose: Assess integrated drug effects in a cellular environment with intact sarcolemma and functional NaV1.5 channels.

- Typical Protocol:

- Cell Isolation: Ventricular myocytes are isolated from animal models (e.g., WT or CPVT mice like Casq2⁻/⁻ or RyR2-R4496C⁺/⁻) via enzymatic digestion [3].

- Ca²⁺ Indicator Loading: Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) [4].

- Confocal Imaging: Intracellular Ca²⁺ is measured using line-scan or frame-scan mode on a confocal microscope during pacing and/or catecholamine stimulation (e.g., with isoproterenol) [3].

- Drug Application: this compound is applied, and its effects on the frequency of spontaneous Ca²⁺ waves and sparks are quantified [2] [4].

- Sodium Channel Blockade: In some experiments, tetrodotoxin (TTX) is used to block NaV1.5 to isolate this compound's RyR2-specific effects [1].

2. Permeabilized Cardiomyocyte Studies

- Purpose: Isolate this compound's direct effect on RyR2 by eliminating the influence of sarcolemmal ion channels like NaV1.5.

- Typical Protocol:

- Permeabilization: Isolated myocytes are treated with saponin to create pores in the sarcolemma [3] [4].

- Controlled Intracellular Environment: Cells are placed in a mock intracellular solution with controlled ionic concentrations (e.g., high K⁺, Mg²⁺, ATP, and a weak Ca²⁺ buffer like EGTA) and a direct-use Ca²⁺ indicator (e.g., Fluo-3 potassium salt) [4].

- Spark/Wave Measurement: Confocal imaging is performed to record Ca²⁺ sparks and spontaneous waves in the absence of surface membrane influences. The free [Ca²⁺] is often adjusted to promote wave activity (e.g., ~280 nM) [4].

- Drug Application: Concentration-response curves for this compound are generated to determine IC₅₀ values for wave inhibition [3].

3. Lipid Bilayer Single-Channel Recordings

- Purpose: Characterize the direct biophysical interaction between this compound and a single RyR2 channel.

- Typical Protocol:

- Channel Incorporation: RyR2 channels, purified from cardiac tissue or expressed recombinantly, are incorporated into artificial planar lipid bilayers [2].

- Ionic Gradient Setup: Solutions are established to mimic the SR lumen (cis chamber) and cytosol (trans chamber), often using K⁺ or Cs⁺ as the current carrier. The Ca²⁺ concentration and the presence of agonists (e.g., ATP) can be manipulated [2].

- Voltage Clamp Recording: A holding voltage (e.g., +40 mV to mimic physiological Ca²⁺ flow) is applied, and single-channel currents are recorded.

- Drug Analysis: this compound is added to the cis (cytosolic) side, and its effects on channel open probability (Po), mean open/closed times, and conductance are analyzed to determine the mechanism of block (e.g., open-state block) and potency (IC₅₀) [2].

Resolving the Mechanistic Debate

A key debate exists on whether this compound's antiarrhythmic effect in CPVT is due to RyR2 block or NaV1.5 block. A pivotal 2021 study directly addressed this by creating N-methylated this compound analogues (QX-flecainide and N-methyl this compound) [1]. This modification reduced the analogues' potency for inhibiting single RyR2 channels in lipid bilayers but did not affect their ability to block human cardiac sodium channels. The diagram below illustrates this experimental approach and its conclusive findings.

N-methylation experiment distinguishing RyR2 vs. NaV1.5 block.

Key evidence from this study includes:

- In permeabilized Casq2⁻/⁻ myocytes, This compound suppressed Ca²⁺ waves, but the N-methyl analogues did not, proving a direct RyR2 effect independent of NaV1.5 [1].

- In intact Casq2⁻/⁻ myocytes pretreated with TTX to block NaV1.5, This compound still reduced spontaneous Ca²⁺ release, while the analogues did not [1].

- In vivo, in Casq2⁻/⁻ mice, This compound prevented catecholamine-induced ventricular tachycardia, whereas N-methyl this compound did not, despite comparable sodium channel blockade [1].

This evidence strongly indicates that RyR2 channel inhibition is the principal mechanism of this compound's antiarrhythmic action in CPVT [1].

Current Research Contradictions and Considerations

Despite strong evidence, the mechanism remains a subject of active research due to contradictory findings.

- Discrepancies in WT models: Some studies on wild-type (WT) adult rat ventricular myocytes (ARVM) found that relatively high concentrations of this compound (≥25 µM) were needed to affect RyR2, and characteristic effects on Ca²⁺ sparks were absent in intact cells, leading to the conclusion that NaV1.5 block was the primary mechanism in these models [4].

- Role of RyR2 activity: A resolving hypothesis is that the potency of open-state RyR2 blockers like this compound is determined by the baseline activity of the channel. In CPVT, where RyR2 has a higher open probability, this compound is more potent. In WT myocytes with lower RyR2 activity, higher drug concentrations are needed, and NaV1.5 block may appear more prominent [3]. This is supported by studies showing that increasing RyR2 open probability with low-dose caffeine increases this compound's potency in WT cells [3].

- SR membrane potential: Another proposal is that this compound's action is enhanced by transient polarization of the SR membrane during Ca²⁺ release. Blocking charge-compensating counter-currents (e.g., K⁺) potentiated this compound's effect in permeabilized myocytes [4].

References

- 1. RYR2 Channel Inhibition Is the Principal ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How does this compound impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Channel Activity of Cardiac Ryanodine Receptors (RyR2 ... [journals.plos.org]

- 4. This compound induces a sustained countercurrent dependent ... [frontiersin.org]

flecainide neuroprotective effects axonal degeneration

Mechanisms of Flecainide's Neuroprotective Action

The following diagram illustrates the core mechanisms through which this compound exerts its neuroprotective effects, as identified in experimental models.

Figure 1: Proposed neuroprotective mechanisms of this compound in experimental neuroinflammation.

The primary mechanism is the blockade of voltage-gated sodium channels (NaV), particularly the NaV 1.5 subtype [1] [2]. This blockade leads to two key neuroprotective outcomes:

- Direct Axonal Protection: By reducing sodium influx, this compound decreases the energy demand on distressed axons, preventing calcium-mediated excitotoxicity and subsequent degeneration [3] [4].

- Blood-Brain Barrier Stabilization: NaV 1.5 blockade strengthens BBB integrity, limiting the migration of inflammatory immune cells from the bloodstream into the central nervous system (CNS) [1] [2].

Additionally, this compound exhibits immunomodulatory effects, such as suppressing the activation of microglia and macrophages within the CNS, which further contributes to a less inflammatory environment [5].

Summary of Quantitative Preclinical Evidence

The efficacy of this compound is supported by consistent results across multiple animal studies. The table below summarizes key quantitative findings.

| Disease Model | Key Quantitative Findings | Proposed Primary Mechanism | Citation |

|---|---|---|---|

| EAE (Mouse model of MS) | Significantly reduced clinical disability scores; preserved visual function; restricted immune cell (CD3+ T-cells) migration into the CNS. | Enhancement of Blood-Brain Barrier integrity via NaV1.5 blockade. | [1] [2] |

| Chronic Relapsing EAE (Rat) | Axon survival of 83-98% in treated groups vs. 62% in vehicle controls. | Direct axonal protection via sodium channel blockade. | [3] |

| Experimental Autoimmune Neuritis (EAN, model of GBS) | Significantly reduced neurological deficit scores; 80.0% of axons survived with treatment vs. 62.8% with vehicle. | Direct axonal protection via sodium channel blockade. | [6] |

| EAE (Mouse) | Associated with a significant reduction in the activation of microglia/macrophages within the CNS. | Sodium channel blockade leading to immunomodulation. | [5] |

Detailed Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon these findings, here is a detailed methodology from recent and foundational studies.

In Vivo Model of MS (2025 Study)

This recent study provides a comprehensive protocol for evaluating this compound in Experimental Autoimmune Encephalomyelitis (EAE) [1] [2].

- Animals and EAE Induction: Female, six-week-old C57BL/6J mice were immunized subcutaneously with 200 μg of myelin oligodendrocyte glycoprotein fragment 35–55 (MOG₃₅‑₅₅) emulsified in complete Freund's adjuvant (CFA), supplemented with 800 μg of heat-killed Mycobacterium tuberculosis. Intraperitoneal injections of 200 ng of pertussis toxin (PTX) were administered on days 0 and 2 post-immunization (p.i.) [1] [2].

- Treatment Protocol: this compound was administered subcutaneously at a dose of 30 mg/kg body weight daily, starting directly after immunization [1] [2].

- Key Outcome Assessments:

- Clinical Scoring: Neurological disability in EAE was assessed daily using a standardized scoring system [1].

- Optical Coherence Tomography (OCT): Used to measure the thickness of the inner retinal layers as a marker of neurodegeneration. Thinner layers indicate axonal loss [1] [2].

- Optomotor Response (OMR): Measured spatial frequency threshold to assess visual function [1] [2].

- Histology: Immunofluorescence staining on optic nerve and spinal cord sections for markers like CD3 (T-cells), Iba1 (microglia/macrophages), and MBP (myelin) to quantify inflammation, demyelination, and axonal damage [2].

- BBB Permeability Assay: Evaluated using Evans blue dye, which leaks into the CNS when the BBB is compromised [1] [2].

In Vitro Supporting Mechanism (2025 Study)

To elucidate the mechanism at a cellular level, the same study used primary mouse brain microvascular endothelial cells (pMBMECs) [1] [2].

- Cell Treatment: pMBMECs were treated with this compound at concentrations of 2 μM and 5 μM.

- Assays: These concentrations were used in gene expression analyses (e.g., Western blot) and barrier function assays to model the drug's direct effect on the blood-brain barrier endothelium [1] [2].

Axonal Quantification Protocol (2004 Study)

The foundational study by Bechtold et al. provided direct morphological evidence of axonal protection [3].

- Tissue Preparation and Staining: Spinal cord tissues from rats with EAE were processed and stained with antibodies against neurofilament (a marker for axons).

- Quantification: The number of neurofilament-labeled axons in the spinal cord white matter tracts was counted and compared between this compound-treated and vehicle-treated groups. The result was expressed as a percentage of axons surviving compared to healthy control animals [3].

Research Implications and Future Directions

The collective evidence positions this compound as a promising candidate for neuroprotective therapy, particularly for multiple sclerosis and other neuroinflammatory disorders like Guillain-Barré syndrome [3] [6]. Its unique dual action of directly protecting axons and stabilizing the BBB addresses two critical pathological pathways.

- Translational Potential: As an already approved antiarrhythmic drug, this compound has a known safety profile in humans, which could potentially accelerate its repurposing for neurological indications.

- Critical Consideration: Research also highlights a note of caution. One study observed that abrupt withdrawal of the sodium channel blocker phenytoin in EAE mice led to severe disease exacerbation and increased mortality [4]. This underscores the importance of understanding the consequences of sustained versus interrupted sodium channel blockade in chronic diseases.

References

- 1. This compound mediated sodium channel blockade enhances ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound mediated sodium channel blockade enhances ... [nature.com]

- 3. Axonal Protection Using this compound in Experimental ... [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium Channels and Neuroprotection in Multiple Sclerosis [medscape.com]

- 5. Safinamide and this compound protect axons and reduce ... [pubmed.ncbi.nlm.nih.gov]

- 6. Axonal protection in experimental autoimmune neuritis by ... [pubmed.ncbi.nlm.nih.gov]

Flecainide Pharmacogenomics: Key Genes & Proteins

| Gene / Protein | Functional Role | Impact of Variation | Clinical Considerations & Evidence Gaps |

|---|---|---|---|

| CYP2D6 | Primary metabolic enzyme for flecainide [1] [2]. | Poor Metabolizers: May lead to increased systemic exposure and higher risk of toxicity [2]. | Clinical significance in pediatrics is not fully defined; therapeutic drug monitoring (TDM) is recommended [2]. |

| CYP1A2 | Secondary metabolic pathway for this compound [1]. | Impact on this compound pharmacokinetics is less clear. | Role may be more significant if CYP2D6 activity is low. More research is needed [3]. |

| SCN5A (Encodes Nav1.5 channel) | Primary drug target; voltage-gated sodium channel [3]. | Mutations may alter channel binding affinity, potentially affecting drug efficacy and safety profile [3]. | An area of active investigation; no specific variants currently guide dosing. |

| RYR2 (Ryanodine Receptor 2) | Alternative drug target; regulates calcium release in CPVT [3]. | Not a pharmacokinetic factor. This compound directly antagonizes RYR2, which is key to its efficacy in CPVT [3]. | Pharmacogenomic impact on response is not well characterized. |

The relationships between these genes, drug disposition, and clinical outcomes form a complex network. The following diagram maps out this core pharmacogenomic pathway for this compound.

Overview of this compound's pharmacogenomic pathways, highlighting key genes involved in its metabolism (CYP2D6, CYP1A2) and mechanism of action (SCN5A, RYR2), and their collective influence on clinical outcomes.

Current Pediatric Dosing & Monitoring in Clinical Practice

In the absence of robust pharmacogenomic guidelines, current pediatric practice relies on careful weight-based dosing and clinical monitoring [4] [5].

Weight-Based Dosing Guidelines

The following table summarizes recommended initial oral dosing for ventricular arrhythmias, though institutional protocols may vary [5].

| Patient Population | Initial Dosage Regimen | Maximum Daily Dose |

|---|---|---|

| Adults | 100 mg every 12 hours | 400 mg |

| Adolescents & Children (7 months - 17 years) | 100 mg/m²/day, divided into 2-3 doses | 200 mg/m²/day |

| Infants (1 - 6 months) | 50 mg/m²/day, divided into 2-3 doses | 200 mg/m²/day |

| Alternative Pediatric Dosing (across age groups) | 1 - 6 mg/kg/day, divided into 2-3 doses | 8 mg/kg/day |

Therapeutic Drug Monitoring (TDM) & Clinical Monitoring

- Plasma Concentration Monitoring: The therapeutic range is typically 0.15–0.90 mg/L (or µg/mL) [4]. Monitoring is recommended 5 days after initiation or dose change to ensure levels are within the narrow therapeutic index [4].

- Electrocardiogram (ECG) Monitoring: Regular ECG is crucial to monitor for drug-induced changes such as QRS complex widening (a sign of sodium channel blockade) and PR interval prolongation [4]. A 40% increase in QRS duration from baseline may indicate toxicity [2].

- Age-Specific Considerations: Children under 1 year may achieve higher plasma concentrations and are more prone to supratherapeutic levels, suggesting a need for cautious dosing and monitoring in this group [4].

Proposed Experimental Protocol for Pharmacogenomic Research

To address the existing knowledge gaps, the following protocol outlines a systematic approach for investigating this compound pharmacogenomics in a pediatric cohort.

A proposed workflow for a pediatric this compound pharmacogenomic study, integrating patient phenotyping, genotyping, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and data analysis.

Key Research Gaps and Future Directions

The field requires prospective, systematic studies to transition from observation to clinical application. Key research priorities include [3]:

- Prospective Pediatric Trials: Conducting studies designed to include pharmacogenomic endpoints from the outset.

- Ontogeny of Metabolism: Understanding the developmental trajectory of CYP2D6 and other relevant enzymes from infancy through adolescence.

- Impact of Comedications: Systematically studying drug-drug-gene interactions, particularly with common co-administered drugs like amiodarone (a CYP2D6 inhibitor) [4].

- Standardized Toxicity Biomarkers: Validating ECG parameters and plasma drug levels as reliable biomarkers for toxicity across different pediatric age groups.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Case report: Use of therapeutic drug monitoring and ... [pmc.ncbi.nlm.nih.gov]

- 3. Pediatric this compound pharmacogenomics: a roadmap to ... [frontiersin.org]

- 4. This compound administration in children: dosage, drug levels ... [cambridge.org]

- 5. This compound drug summary [pdr.net]

flecainide molecular targets IKr potassium channel

Molecular Determinants of hERG/IKr Block

Research has identified that flecainide accesses its binding site from the cell interior and interacts with specific residues on the hERG channel protein [1]. The table below summarizes the key molecular determinants:

| Determinant | Role/Effect on this compound Block |

|---|---|

| S6 Helix Residue F656 | A principal binding determinant; alanine mutation reduces this compound potency by ~140-fold [1]. |

| S6 Helix Residue Y652 | Less critical; alanine mutation causes a less than 10-fold shift in potency [1]. |

| Pore Helix Residue V625 | Alanine mutation reduces potency by ~27-fold, potentially through an allosteric effect [1]. |

| Channel Inactivation | Attenuating inactivation (e.g., via N588K or S631A mutations) reduces this compound potency, indicating block is enhanced when the channel inactivates [1]. |

| Charged this compound Molecule | The charged form of the drug, applied internally, is effective, confirming an intracellular access pathway [1]. |

This compound exhibits state-dependent block, binding with higher affinity when the hERG channel is in the open or inactivated state [2]. Advanced structural models suggest that conformational changes during inactivation create a more favorable environment for drug binding [2].

Experimental Insights & Protocols

Key evidence for this compound's block of IKr comes from electrophysiological studies. The following diagram illustrates a typical voltage-clamp protocol and the observed effect of this compound on IKr:

Experimental protocol for assessing IKr block [3]

Key Experimental Details:

- Cell Type: Isolated cat ventricular myocytes; HEK293 cells expressing wild-type or mutant hERG channels [3] [1].

- Technique: Whole-cell patch-clamp [3] [1].

- Key Measurements:

- Molecular Investigations: Site-directed mutagenesis of hERG coupled with molecular docking simulations to identify binding residues [1].

Clinical & Therapeutic Context

While this compound's main classification as a Class IC antiarrhythmic stems from its potent block of cardiac sodium channels, its block of IKr is clinically significant [4].

- Net Effect on Repolarization: this compound's concomitant block of sodium channels typically obscures the action potential prolonging effect of IKr block. However, IKr inhibition is thought to underpin the small risk of QT interval prolongation and pro-arrhythmia, such as Torsades de Pointes, particularly in susceptible individuals [1] [4].

- Multi-Target Action: this compound also inhibits the RyR2 receptor in the sarcoplasmic reticulum, which is a key mechanism for its efficacy in treating Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [5] [4].

Summary

This compound is a potent blocker of the hERG potassium channel at clinical concentrations. Its binding is state-dependent, primarily mediated by the S6 helix residue F656, and is modulated by channel inactivation gating.

References

- 1. Molecular basis of hERG potassium channel blockade by the ... [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing AlphaFold to reveal hERG channel ... [elifesciences.org]

- 3. Block of delayed rectifier potassium current, IK, by ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Antiarrhythmic Mechanisms of this compound in ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocol for Flecainide Pill-in-the-Pocket in Atrial Fibrillation: From Molecular Mechanisms to Clinical Implementation

Clinical Context and Medical Need

Atrial fibrillation (AF) represents the most common sustained cardiac arrhythmia worldwide, affecting approximately 335 million patients globally and contributing significantly to healthcare burden through emergency department visits, hospitalizations, and complications including stroke and heart failure. The economic impact of AF management is substantial, with emergency department treatment costs averaging approximately $5,460 per visit. Paroxysmal AF, characterized by self-terminating episodes that typically last less than 7 days, creates particular challenges as patients experience unpredictable symptomatic episodes that significantly impact quality of life and healthcare utilization.

The pill-in-the-pocket (PITP) approach has emerged as a strategic response to this clinical challenge, enabling selected patients to self-administer a single oral dose of flecainide at the onset of AF symptoms, potentially avoiding emergency department visits and reducing healthcare costs. Recent evidence from the EAST-AFNET 4 trial has demonstrated that early rhythm control significantly reduces cardiovascular mortality, stroke, and hospitalizations for heart failure or acute coronary syndrome when compared to usual care. This evidence has reinforced the importance of rapid restoration of sinus rhythm in AF management.

This compound, a class Ic antiarrhythmic agent, was first synthesized in 1972 and received FDA approval in 1985. Despite initial concerns following the Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated increased mortality in post-myocardial infarction patients with structural heart disease, contemporary evidence supports its safety and efficacy in appropriately selected populations. Modern risk stratification approaches utilizing advanced imaging and clinical criteria have enabled more precise identification of patients who may safely receive this compound, even expanding to selected populations with specific structural abnormalities.

Mechanism of Action and Pharmacological Profile

Molecular Mechanisms and Electrophysiological Effects

This compound exerts its antiarrhythmic effects through multiple molecular mechanisms that collectively stabilize cardiac rhythm:

Sodium channel blockade: this compound potently blocks the fast inward sodium channels (Naᵥ1.5) in a use-dependent manner, with high affinity for activated or open channels. This results in prolonged depolarization and increased refractoriness due to slow release from its binding site, significantly slowing phase 0 depolarization in cardiac action potentials. This effect is particularly pronounced in the His-Purkinje system.

Potassium channel inhibition: this compound inhibits IKr channels, delaying the potassium rectifier current and resulting in prolonged action potential duration in both ventricular and atrial muscle fibers. This dual-channel blocking activity distinguishes it from other class I antiarrhythmics.

Calcium homeostasis modulation: this compound blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum and thereby minimizing after depolarizations and triggered activity. This mechanism is particularly relevant for its efficacy in catecholaminergic polymorphic ventricular tachycardia.

Atrial-specific actions: this compound produces rate-dependent prolongation of atrial refractoriness, demonstrates greater prolongation of atrial refractoriness compared to action potential duration, reduces atrial excitability, and inhibits spontaneous diastolic sarcoplasmic reticulum Ca²⁺ release. These electrophysiological characteristics collectively contribute to its effectiveness in terminating atrial fibrillation.

The following diagram illustrates this compound's multi-target mechanism of action:

Pharmacokinetic Profile

This compound demonstrates favorable pharmacokinetic properties that support its use in the PITP approach:

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Clinical Significance |

|---|---|---|

| Oral Bioavailability | 90-95% | Minimal first-pass metabolism; consistent systemic exposure |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3-4 hours | Slower than intravenous but appropriate for outpatient use |

| Elimination Half-Life | 12-20 hours | Suitable for single-dose administration without prolonged effects |

| Protein Binding | 40% (primarily α₁-acid glycoprotein) | Low potential for protein-binding displacement interactions |

| Metabolism | CYP2D6 and CYP1A2 | Potential for drug interactions with CYP inhibitors |

| Renal Elimination | 30% unchanged in urine | Requires dose adjustment in renal impairment (CrCl <35 mL/min) |

| Therapeutic Trough Concentration | 0.2-1.0 μg/mL | Target range for efficacy and safety monitoring |

The nearly complete oral bioavailability and relatively long half-life make this compound particularly suitable for the PITP approach, providing adequate systemic exposure for arrhythmia termination while minimizing the need for repeated dosing. This compound is haptically metabolized via the CYP450 system, specifically as a CYP2D6 substrate, and is excreted in the urine (30%) and, to a lesser extent, the feces (5%).

Patient Selection Criteria and Eligibility Assessment

Inclusion Criteria for PITP Approach

Appropriate patient selection is paramount for the safe implementation of the this compound PITP protocol. The following inclusion criteria represent an evidence-based approach to identification of suitable candidates:

Age range: 18-75 years with no upper age limit if otherwise healthy and without significant comorbidities. Recent surveys indicate PITP consideration in approximately 24% of AF patients in the United States and 19% in Europe.

AF pattern: History of infrequent paroxysmal AF (not persistent or permanent AF) that is not associated with chest pain, hemodynamic instability, severe dyspnea, or syncope. The approach is most effective for recent-onset AF episodes (typically <24-48 hours duration).

Cardiac status: Absence of structural heart disease based on comprehensive cardiac evaluation including echocardiography. Recent evidence suggests potential expansion to selected patients with stable coronary artery disease, but this remains investigational.

Electrocardiographic features: No significant ECG abnormalities including pre-excitation (WPW pattern), bundle branch blocks, long QT interval, or conduction abnormalities.

Comorbidity profile: No history of thromboembolic episodes, significant hepatic or renal insufficiency, muscular dystrophies, systemic collagen diseases, or other significant chronic conditions.

Absolute and Relative Contraindications

Stringent safety screening must exclude patients with the following risk factors:

Structural heart disease: Coronary artery disease (especially recent MI or unstable angina), left ventricular hypertrophy (>15 mm), left ventricular systolic dysfunction (EF <40%), significant valvular heart disease, hypertrophic obstructive cardiomyopathy, and arrhythmogenic right ventricular cardiomyopathy.

Conduction abnormalities: Documented second or third-degree AV block, sick sinus syndrome (without pacemaker), bundle branch block, or significant sinus node dysfunction.

Pharmacological considerations: Concurrent use of contraindicated medications including ritonavir, cisapride, desipramine, dronedarone, quinidine, saquinavir, and tipranavir. Caution with drugs that inhibit CYP2D6.

Metabolic/electrolyte disturbances: Electrolyte abnormalities (especially hypokalemia or hypomagnesemia) that may increase proarrhythmic risk.

The following diagram illustrates the comprehensive patient selection workflow:

Dosing Protocols and Administration Guidelines

Standard PITP Dosing and Administration

The This compound PITP protocol follows specific dosing regimens based on extensive clinical validation:

Table 2: this compound Dosing Protocols for Atrial Fibrillation

| Protocol | Dosing Regimen | Time to Conversion | Success Rate | Monitoring Requirements |

|---|---|---|---|---|

| PITP (Single Dose) | 300 mg for patients >70 kg; 200 mg for patients ≤70 kg | 1.8-5 hours | 78-95% within 6-8 hours | First dose under medical supervision with ECG monitoring |

| Intravenous Cardioversion | 2 mg/kg over 10-30 minutes | 0.4-0.9 hours | 65-96% within 2 hours | Continuous ECG and blood pressure monitoring in clinical setting |

| Oral Loading (Alternative) | 200-300 mg single dose based on weight | 3-6 hours | 75-85% within 6-8 hours | Clinical observation for 4-8 hours post-administration |

| Maintenance Therapy | 50-300 mg daily in divided doses (maximum 400 mg/day) | N/A | Prevents recurrence in 60-70% at 6 months | Periodic ECG to assess PR and QRS intervals |

The landmark NEJM study validating the PITP approach demonstrated that among 165 patients followed for two years, 94% of episodes were successfully treated within 2 hours using this protocol. Recurrences were successfully treated in up to 84% of cases, with significant reductions in emergency room visits and hospitalizations compared to the year before treatment initiation.

Concomitant Medications and Safety Premedication

To mitigate potential proarrhythmic risks, specific premedication protocols should be implemented:

AV nodal blocking agents: Administration of a beta-blocker (e.g., metoprolol 25-50 mg) or non-dihydropyridine calcium channel blocker (e.g., verapamil 80-120 mg) at least 30 minutes prior to this compound dose to prevent 1:1 atrial flutter conversion. This addresses this compound's potential to organize atrial fibrillation into atrial flutter with rapid ventricular conduction.

Anticoagulation strategy: For patients not on therapeutic anticoagulation, initiation of anticoagulation at the time of beta-blocker or calcium channel blocker administration is recommended to reduce thrombotic risk if AF persists beyond 24 hours. The 2024 ESC AF guidelines recommend a 24-hour threshold for recent-onset AF to maximize safety.

First-dose supervision: Initial PITP administration should occur under medical supervision with telemetric monitoring for at least 4-8 hours to assess efficacy, monitor for adverse effects, and establish safety.

Safety Monitoring, Contraindications and Toxicity Management

Proarrhythmic Risks and Safety Considerations

This compound carries specific cardiac safety concerns that require vigilant monitoring and management:

Ventricular proarrhythmia: The primary concern is facilitation of life-threatening ventricular arrhythmias, particularly in patients with structural heart disease. The CAST trial demonstrated increased mortality in post-MI patients with reduced LVEF receiving class Ic agents.

Conduction abnormalities: this compound prolongs PR and QRS intervals, potentially causing conduction slowing that may result in heart block or bradycardia, especially in patients with pre-existing sinus node disease or conduction system abnormalities.

Atrial flutter with 1:1 conduction: this compound may convert atrial fibrillation to organized atrial flutter with rapid ventricular response due to slowed atrial conduction without adequate AV nodal blockade.

Negative inotropy: this compound has a moderate negative inotropic effect and may exacerbate or precipitate heart failure in susceptible individuals.

Toxicity Recognition and Management

This compound overdose presents with characteristic electrocardiographic findings and requires specific management approaches:

Table 3: this compound Toxicity: Presentation and Management

| Parameter | Manifestations | Management Interventions |

|---|---|---|

| ECG Findings | QRS widening (>25% from baseline), prolonged PR interval, QT prolongation, bradycardia, ventricular tachycardia | Continuous ECG monitoring, serial 12-lead ECGs every 30-60 minutes until stabilization |

| Cardiovascular Effects | Hypotension, reduced myocardial contractility, heart failure exacerbation | Hemodynamic support, inotropic agents if needed, circulatory assistance |

| Neurological Effects | Dizziness, visual disturbances (blurred vision), paresthesias, tremor | Supportive care, seizure precautions if severe |

| Specific Antidotes | Sodium bicarbonate (IV bolus 150 mEq of 8.4% solution followed by continuous infusion at 150 mL/h) | Target serum pH 7.5-7.55; monitor QRS narrowing as therapeutic endpoint |

| Adjunctive Therapies | Calcium gluconate (1 g IV), lipid emulsion therapy in refractory cases | Acidification of urine to enhance elimination (controversial) |

| Monitoring Parameters | Serum this compound levels (therapeutic range 0.2-1.0 μg/mL), electrolytes, arterial blood gas | QRS duration as primary marker of toxicity resolution |

A recent case report demonstrated successful management of accidental this compound overdose (900 mg daily for 7 days) presenting with wide QRS complex (400 ms) that normalized following sodium bicarbonate infusion over 12 hours. This highlights the importance of prompt recognition and specific antidote administration.

Emerging Formulations and Novel Delivery Systems

Inhaled this compound Formulations

Recent research has explored alternative administration routes to optimize this compound delivery:

Rationale for inhalation: Pulmonary delivery enables rapid absorption and direct capillary delivery to the left atrium via pulmonary veins, potentially achieving faster onset with reduced systemic exposure.

Clinical trial results: The phase 2 INSTANT trial demonstrated a 42.6% conversion rate (95% CI: 33.0-52.6%) with inhaled this compound, with 75% of conversions occurring within 30 minutes (median time 14.6 minutes). However, the subsequent phase 3 RESTORE-1 trial showed lower efficacy (30.8% conversion) attributed to suboptimal plasma concentrations.

Pharmacokinetic advantages: Inhaled formulation achieved peak plasma concentration within minutes compared to 3-4 hours with oral administration, potentially offering a middle ground between oral and intravenous routes for rapid cardioversion.

Comparative Efficacy of Administration Routes

Table 4: Comparison of this compound Formulations for AF Cardioversion

| Formulation | Dose | Time to Conversion | Success Rate | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Oral (PITP) | 200-300 mg single dose | 1.8-5 hours | 78-95% | Outpatient administration, high bioavailability | Slow onset, prolonged monitoring |

| Intravenous | 2 mg/kg over 10-30 min | 0.4-0.9 hours | 65-96% | Rapid onset, high efficacy | Requires healthcare setting, IV access |

| Inhaled | 120 mg estimated total lung dose | 12.8-14.6 minutes | 30.8-42.6% | Rapid onset, minimal systemic exposure | Device variability, lower efficacy in phase 3 trial |

| Controlled-Release Oral | 200-300 mg daily | N/A (maintenance) | Similar to immediate-release for prevention | Once-daily dosing, stable plasma levels | Not suitable for acute cardioversion |

Conclusion and Future Directions

The this compound pill-in-the-pocket approach represents a safe and effective strategy for selected patients with paroxysmal atrial fibrillation when implemented with appropriate patient selection, dosing protocols, and safety monitoring. Current evidence supports its use in approximately one-quarter of AF patients, predominantly those without structural heart disease. The approach significantly reduces healthcare utilization, emergency department visits, and improves quality of life by enabling rapid termination of symptomatic AF episodes in the outpatient setting.

Future developments in novel formulations, particularly inhaled this compound, may offer additional options for more rapid cardioversion. Furthermore, emerging evidence suggesting potential safety in selected patients with stable coronary artery disease or other structural abnormalities may expand the eligible population, though this requires validation through prospective randomized trials. The FLECA-ED and similar ongoing studies demonstrate the feasibility of structured this compound use in well-characterized cohorts and provide a framework for future research.

For clinical implementation, we recommend a structured approach beginning with comprehensive cardiac evaluation, in-hospital first-dose testing, meticulous patient education, and ongoing monitoring. Future physician education should focus on appropriate patient selection and management of deviations from guideline recommendations observed in real-world practice. As evidence continues to evolve, the this compound PITP protocol represents a valuable component of comprehensive rhythm control strategies aligned with the principles of early rhythm control demonstrated in contemporary practice.

Comprehensive Application Notes and Protocols for Flecainide in Pharmacological Cardioversion of Acute Atrial Fibrillation

Introduction to Flecainide in Acute AFib Management

This compound acetate is a Class Ic antiarrhythmic drug that has established itself as a first-line therapeutic option for pharmacological cardioversion of recent-onset atrial fibrillation (AFib) in patients without structural heart disease. Originally synthesized in 1972 and receiving FDA approval in 1984-1985, this compound has maintained its clinical relevance through decades of use due to its favorable efficacy profile and predictable pharmacokinetics. The drug's mechanism involves multi-channel blockade that effectively terminates reentrant arrhythmias and restores sinus rhythm. Current international guidelines from the American College of Cardiology and American Heart Association recognize this compound as a recommended treatment for acute rhythm control in appropriately selected patients, particularly through the "pill-in-the-pocket" approach that allows for outpatient management of symptomatic AFib episodes. This document provides comprehensive application notes and experimental protocols to support researchers and drug development professionals in understanding this compound's pharmacological profile, clinical efficacy, and appropriate usage parameters in the context of acute AFib cardioversion.

Clinical Efficacy Data and Evidence Base

Summary of Clinical Trial Results

The efficacy profile of this compound for pharmacological cardioversion of recent-onset atrial fibrillation has been well-established through multiple clinical trials examining both oral and intravenous administration routes. A comprehensive review of trials investigating single oral loading doses revealed that most studies utilized 300 mg for acute conversion, with demonstrated success rates ranging from 57% to 68% within 2-4 hours post-administration, increasing to 75% to 91% after 8 hours [1]. The conversion time window typically ranged from 110±82 to 190±147 minutes, depending on the duration of observation after drug administration, which in most trials was limited to 8 hours [1]. This rapid onset of action makes this compound particularly valuable for symptomatic relief in acute AFib episodes.

Comparative effectiveness studies have demonstrated that the single oral loading regimen of this compound shows significantly superior efficacy to placebo and exhibits comparable efficacy to propafenone, another Class Ic antiarrhythmic agent [1]. When comparing administration routes, both oral and intravenous loading regimens of this compound demonstrated essentially equivalent overall efficacy, with the primary distinction being that the intravenous route achieved earlier conversion of atrial fibrillation to sinus rhythm [1]. This makes the oral loading approach particularly suitable for stable patients in outpatient settings, while the intravenous route may be preferred in hospital settings where more immediate cardioversion is desired.

Table 1: Clinical Efficacy of this compound for Cardioversion of Recent-Onset Atrial Fibrillation

| Parameter | Results | Details |

|---|---|---|

| Common Oral Loading Dose | 300 mg | Single administration [1] |

| Success Rate (2-4 hours) | 57-68% | Proportion of patients converted to sinus rhythm [1] |

| Success Rate (8 hours) | 75-91% | Proportion of patients converted to sinus rhythm [1] |

| Conversion Time | 110±82 to 190±147 min | Range across studies [1] |

| Comparative Efficacy | Superior to placebo | Statistical significance confirmed [1] |

| Comparative Efficacy | Equivalent to propafenone | No significant difference [1] |

| Route Comparison | IV provides faster conversion | Oral and IV equally efficacious overall [1] |

Specialized Clinical Applications

Beyond conventional in-hospital use, this compound has demonstrated significant efficacy in specialized treatment protocols that expand its clinical utility:

"Pill-in-the-Pocket" Approach: A landmark study published in the New England Journal of Medicine (2004) demonstrated that This compound can be safely administered as a single dose (300 mg for patients >70 kg or 200 mg otherwise) at the time of symptomatic AFib onset in an outpatient setting. This approach showed remarkable success, with 94% of episodes successfully treated within 2 hours of symptom onset, and recurrences were successfully managed in up to 84% of cases over a two-year follow-up period. This strategy significantly reduced emergency department visits and hospitalizations compared to the year preceding the treatment period [2].

Emergency Department Cardioversion: A recent meta-analysis of eleven randomized controlled trials established that intravenous this compound is superior to other antiarrhythmics including ibutilide, amiodarone, sotalol, propafenone, and procainamide for rapid cardioversion within 2 hours. Importantly, the analysis found no statistically significant difference in proarrhythmic events compared to placebo or other antiarrhythmic agents [2].

Impact on Atrial Remodeling: Basic science research has revealed that this compound provides benefits beyond acute rhythm control. The drug inhibits intracellular Ca²⁺ accumulation through its effect on the Na⁺/Ca²⁺ exchanger, thereby reducing atrial remodeling and oxidative stress associated with atrial fibrillation. This mechanism suggests potential long-term benefits in maintaining atrial electrical and structural stability [2].

Dosing Protocols and Administration Guidelines

Acute Cardioversion Dosing Regimens

This compound administration for acute pharmacological cardioversion of atrial fibrillation follows specific protocols that have been optimized through clinical studies to maximize efficacy while minimizing potential adverse effects. For recent-onset atrial fibrillation in appropriate patients without structural heart disease, the standard approach involves:

Oral Loading Dose: A single oral dose of 200-300 mg is recommended, with the higher dose (300 mg) reserved for patients weighing more than 70 kg [1] [2]. This regimen demonstrates a dose-response relationship, with the 300 mg dose achieving optimal conversion rates. Administration can occur with or without food, as food does not significantly impact bioavailability [3]. The maximum plasma concentration (Tₘₐₓ) occurs within 3-4 hours after oral administration, corresponding with the peak cardioversion effect observed in clinical trials [3].

Intravenous Loading Dose: For more rapid conversion, an intravenous regimen of 2 mg/kg can be administered, which achieves earlier cardioversion compared to the oral route while maintaining similar overall efficacy [1] [4]. This approach is particularly valuable in emergency department settings where quicker restoration of sinus rhythm is desired.

Pediatric Considerations: While not commonly used for AFib cardioversion in children, this compound dosing in pediatric patients follows different parameters due to altered pharmacokinetics, with a significantly shorter half-life (6-8 hours in children vs. 12-27 hours in adults) requiring more frequent dosing or weight-based adjustment [2].

Maintenance Therapy Dosing

For long-term prevention of atrial fibrillation recurrence after successful cardioversion, this compound is administered at lower maintenance doses:

Initiation Protocol: Begin with 50 mg orally every 12 hours, with dose increases of 50 mg twice daily implemented every four days until efficacy is achieved [2] [3]. This gradual uptitration allows for assessment of tolerability and monitoring for potential adverse effects.

Maximum Recommended Dose: The maximum daily dose for atrial fibrillation and supraventricular tachycardia maintenance is 300 mg per day, while for ventricular arrhythmias in appropriate patients, the maximum is 400 mg daily [2] [3].

Renal Impairment Adjustment: For patients with renal impairment (CrCl <35 mL/min/1.73m²), caution is required when increasing doses, and the standard 4-day titration interval should be extended. In severe renal impairment, consideration should be given to monitoring plasma levels, with a therapeutic trough concentration target between 0.2 to 1.0 mcg/mL [2] [3].

Table 2: this compound Dosing Protocols for Atrial Fibrillation

| Regimen Type | Dosing Specification | Administration Details |

|---|---|---|

| Acute Cardioversion (Oral) | 200-300 mg single dose | 300 mg for patients >70 kg; 200 mg for ≤70 kg [1] [2] |

| Acute Cardioversion (IV) | 2 mg/kg single dose | Faster conversion than oral route [1] [4] |

| Maintenance Therapy (Start) | 50 mg every 12 hours | Initial dosage for chronic therapy [2] [3] |

| Maintenance Therapy (Titration) | Increase by 50 mg bid every 4 days | Gradual increase to effective dose [2] |

| Maximum Daily Dose (AFib) | 300 mg/day | For maintenance therapy [2] [3] |

| Therapeutic Trough | 0.2-1.0 mcg/mL | Target plasma concentration [2] |

Mechanism of Action and Signaling Pathways

Multi-Channel Blockade and Electrophysiological Effects

This compound's antiarrhythmic activity stems from its multi-faceted action on cardiac ion channels, creating a complex mechanism that effectively terminates and prevents reentrant arrhythmias. As a Class Ic antiarrhythmic agent, its primary action involves:

Sodium Channel Blockade: this compound acts on the fast-inward sodium (Na⁺) channels with high affinity for activated or open states, and characteristically slow unbinding kinetics during diastole. This results in substantial slowing of cardiac conduction throughout the atria, His-Purkinje system, and ventricles, manifested on surface ECG as prolongation of the PR interval and QRS duration [4] [2]. The slow dissociation from sodium channels during diastole prolongs the refractory period, making this effect particularly pronounced in tachyarrhythmias.

Potassium Channel Inhibition: this compound additionally inhibits the rapid component of the delayed rectifier potassium current (IḴr), which delays repolarization and prolongs action potential duration in both atrial and ventricular muscle fibers. Interestingly, in Purkinje fibers, this compound causes action potential shortening due to the predominant sodium channel blockade effect [4].

Ryanodine Receptor Modulation: A significant additional mechanism involves blockade of ryanodine receptor opening in the sarcoplasmic reticulum, which reduces spontaneous calcium release that can lead to afterdepolarizations and triggered activity [4] [2]. This mechanism is particularly relevant for this compound's efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).

Na⁺/Ca²⁺ Exchanger (NCX) Inhibition: Research using induced pluripotent stem cell-derived cardiomyocytes from Andersen-Tawil syndrome patients has demonstrated that this compound directly affects the NCX current (Iₙ꜀ₓ), suppressing irregular calcium release and arrhythmic events through a mechanism independent of sodium channel blockade [5].

The following diagram illustrates this compound's multi-target mechanism of action in cardiomyocytes:

Impact on Atrial Remodeling and Arrhythmia Substrates

Electrical and structural remodeling of the atria during sustained atrial fibrillation creates a substrate that perpetuates the arrhythmia. This compound appears to exert beneficial effects on this pathological process through several mechanisms:

Calcium Handling Modulation: During rapid atrial activation, this compound inhibits intracellular Ca²⁺ accumulation through its action on the Na⁺/Ca²⁺ exchanger, potentially reducing the calcium-mediated signaling that drives structural remodeling [2].

Oxidative Stress Reduction: By normalizing atrial electrical activity and calcium handling, this compound may reduce mitochondrial oxidative stress associated with atrial fibrillation, potentially interrupting the cycle of inflammation and fibrosis that sustains the arrhythmogenic substrate [2].

Conduction Slowing: The predominant sodium channel blockade effect increases wavelength and reduces the number of functional reentry circuits that can be sustained in the atria, effectively modifying the electrophysiological substrate necessary for AFib maintenance [4].

Safety Profile and Risk Mitigation Strategies

Proarrhythmic Effects and Contraindications

The safety considerations for this compound therapy are paramount, particularly given its potential for serious proarrhythmic effects in specific patient populations. Key safety concerns include:

Ventricular Proarrhythmia: The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated that this compound produces a threefold increase in arrhythmic death in patients with structural heart disease, particularly those with prior myocardial infarction and reduced ejection fraction [4] [2]. This landmark study established that this compound is contraindicated in patients with structural heart disease, coronary artery disease, and congestive heart failure due to this proarrhythmic risk [4].

Atrial Flutter with 1:1 Conduction: this compound can organize atrial fibrillation into atrial flutter, with reported incidence between 3.5% to 5.0%, which may result in rapid ventricular rates exceeding 200 bpm if 1:1 atrioventricular conduction occurs [4]. This risk necessitates concomitant AV nodal blocking agents (beta-blockers, verapamil, or diltiazem) in most patients receiving this compound [4] [2].

Conduction System Effects: this compound can cause dose-related QRS widening and may produce various degrees of heart block, particularly in patients with pre-existing conduction system disease or sinus node dysfunction [1] [2].

The following workflow diagram outlines the critical patient selection and risk mitigation protocol for this compound administration:

Pharmacokinetic Considerations and Drug Interactions

This compound metabolism and elimination characteristics create specific considerations for safe administration:

Metabolic Pathway: this compound is hepatically metabolized primarily via CYP2D6 and CYP1A2 isoenzymes, with approximately 30% excreted unchanged renally [4] [3]. This dual pathway reduces the impact of polymorphisms in CYP2D6 metabolism, though poor metabolizers may experience moderately increased drug levels.

Renal Impairment: In patients with renal impairment (CrCl <35 mL/min), this compound elimination is reduced, potentially leading to drug accumulation. These patients require careful dose titration and therapeutic drug monitoring, with target trough concentrations between 0.2-1.0 mcg/mL [2] [3].

Significant Drug Interactions: this compound has clinically important interactions with several medication classes, including contraindicated combinations with ritonavir, cisapride, dronedarone, quinidine, saquinavir, and tipranavir. Concurrent use with amiodarone may require a 50% reduction in this compound dose due to metabolic inhibition [2].

Pregnancy and Lactation Considerations: this compound carries potential fetal risks including heart rate variability abnormalities and QT interval effects, requiring careful risk-benefit analysis. During breastfeeding, this compound is present in milk but with relative infant dosing of approximately 8%, which is generally considered acceptable (<10%) [2].

Conclusion and Research Perspectives

This compound remains a valuable therapeutic option for pharmacological cardioversion of recent-onset atrial fibrillation in appropriately selected patients without structural heart disease. Its well-established efficacy profile, with success rates of 57-68% within 2-4 hours and 75-91% within 8 hours after a single 300 mg oral dose, supports its position as a first-line agent in current treatment guidelines. The "pill-in-the-pocket" approach further expands its utility to outpatient management, potentially reducing healthcare utilization while providing prompt symptomatic relief.

Future research directions should focus on refining patient selection criteria beyond the current structural heart disease contraindications, potentially incorporating genetic markers to identify individuals at heightened proarrhythmic risk. Additionally, investigation into novel combination therapies that enhance this compound's efficacy while mitigating its proarrhythmic potential could expand its therapeutic window. Further exploration of this compound's effects on atrial electrophysiological and structural remodeling may reveal additional benefits beyond acute rhythm control, potentially positioning it as a disease-modifying agent in specific AFib subtypes.

References

- 1. Oral loading single dose this compound for pharmacological ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound: Current status and perspectives in arrhythmia ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound ameliorates arrhythmogenicity through NCX flux ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Intravenous Flecainide for Atrial Fibrillation Conversion

Introduction